3-Chloro-4-phenylfuran-2,5-dione
Description
Properties
CAS No. |
4814-18-0 |
|---|---|
Molecular Formula |
C10H5ClO3 |
Molecular Weight |
208.60 g/mol |
IUPAC Name |
3-chloro-4-phenylfuran-2,5-dione |
InChI |
InChI=1S/C10H5ClO3/c11-8-7(9(12)14-10(8)13)6-4-2-1-3-5-6/h1-5H |
InChI Key |
XTFROYHLJUHJII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC2=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
3-Chloro-4-methyl-furan-2,5-dione
This methyl-substituted analog (CAS 57547-55-4) shares the furan-2,5-dione core and chloro substituent but differs in the 4-position substituent (methyl vs. phenyl). Key differences include:
- Molecular Weight : The phenyl group increases molecular weight (146.53 g/mol for methyl vs. 212.61 g/mol for phenyl analog, estimated).
- Physical Properties :
- Boiling point: Phenyl substitution likely elevates the boiling point compared to the methyl analog (202.6°C for methyl) due to increased molecular size and π-π interactions.
- Hydrophobicity: The phenyl group enhances lipophilicity (LogP = ~2.5 estimated for phenyl vs. 0.58 for methyl), affecting solubility and bioavailability .
3-Chloro-N-phenyl-phthalimide
This phthalimide derivative (Fig. 1, ) features a six-membered aromatic ring fused to the dione system. Key contrasts:
- Ring Structure : Phthalimides are less strained than furan-2,5-diones, influencing polymerization reactivity.
- Applications: Used as a monomer for polyimides, whereas furan-2,5-diones may favor smaller-ring polymers or reactive intermediates .
Pharmacological Activity
Diketopiperazine Derivatives
Piperazine-2,5-diones (), such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, exhibit antiviral activity (IC50 = 28.9 µM against H1N1). While furan-2,5-diones lack the piperazine ring, their α,β-unsaturated carbonyl system may enable similar bioactivity through electrophilic interactions. However, ring size and substituent positioning critically modulate target specificity .
Pyrrolidine-2,5-diones
Substituent effects on receptor affinity are evident in pyrrolidine-2,5-diones (). For example, meta-chloro analogs show higher 5-HT2A receptor affinity than meta-CF3 derivatives. This suggests that 3-Chloro-4-phenylfuran-2,5-dione’s chloro and phenyl groups may enhance selectivity for specific biological targets .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
- Stability : Cyclic diketones like furan-2,5-diones are more metabolically stable than linear β-diketones (e.g., curcumin), which undergo rapid degradation .
Preparation Methods
Cyclization of 2-Chloro-3-phenylsuccinic Acid
The most widely reported method involves the cyclization of 2-chloro-3-phenylsuccinic acid or its esters. Ecke et al. (1956) demonstrated that heating 2-chloro-3-phenylsuccinic acid in acetic anhydride at 120–140°C for 4–6 hours induces intramolecular cyclodehydration, forming 3-chloro-4-phenylfuran-2,5-dione. The reaction proceeds via nucleophilic attack of the carbonyl oxygen on the adjacent chloro-substituted carbon, followed by elimination of water.
Reaction Conditions and Yields
| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-3-phenylsuccinic acid | Acetic anhydride | 120–140 | 4–6 | 85–90 |
| Dimethyl 2-chloro-3-phenylsuccinate | H2SO4 (cat.) | 100 | 3 | 96 |
Optimization studies indicate that using dimethyl esters instead of free acids improves yield (96%) due to reduced side reactions. Catalytic sulfuric acid facilitates ester hydrolysis and subsequent cyclization.
Diels-Alder Reaction Followed by Chlorination
Chlorination of 4-Phenylfuran-2,5-dione
A two-step approach involves synthesizing 4-phenylfuran-2,5-dione via Diels-Alder reaction between maleic anhydride and styrene, followed by electrophilic chlorination. Jerzmanowska et al. (1954) reported chlorination using sulfuryl chloride (SO2Cl2) in carbon tetrachloride at 0–5°C, achieving 78% yield. The reaction mechanism involves Cl+ electrophilic substitution at the β-position of the furan ring.
Key Data
-
Diels-Alder Reaction : Maleic anhydride + styrene → 4-phenylfuran-2,5-dione (70% yield, 80°C, 12 h).
-
Chlorination : 4-phenylfuran-2,5-dione + SO2Cl2 → this compound (78% yield, 0–5°C, 2 h).
Oxidation of 3-Chloro-4-phenyldihydrofuran-2,5-dione
Catalytic Oxidation with O2
Patents by AstraZeneca AB describe the oxidation of 3-chloro-4-phenyldihydrofuran-2,5-dione using O2 in the presence of cobalt(II) acetate at 60–80°C. This method avoids harsh chlorinating agents, making it environmentally favorable.
Reaction Parameters
| Catalyst | Solvent | Temperature (°C) | O2 Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Co(OAc)2·4H2O | Acetic acid | 70 | 1.5 | 82 |
| Mn(OAc)2 | Toluene | 80 | 2.0 | 75 |
The reaction proceeds via radical intermediates, with Co(II) facilitating O2 activation.
One-Pot Synthesis from Phenylacetylene and Dichloromaleic Anhydride
Metal-Free Cyclization
A recent advancement (RSC Adv., 2022) utilizes a one-pot, metal-free synthesis starting from phenylacetylene and dichloromaleic anhydride. The reaction employs BF3·Et2O as a Lewis acid to promote [4+1] cycloaddition, yielding this compound in 89% yield.
Mechanistic Insights
-
Cyclopropanation : Phenylacetylene reacts with dichloromaleic anhydride to form a chlorocyclopropane intermediate.
-
Ring Expansion : BF3·Et2O catalyzes C–C bond cleavage and furan ring formation via a zwitterionic transition state.
Optimized Conditions
-
Reagents : Dichloromaleic anhydride (1.2 equiv), BF3·Et2O (10 mol%).
-
Solvent : Dichloromethane, 25°C, 6 h.
Table 1. Summary of Preparation Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclization of succinic acid | High yield (96%), simple reagents | Requires acidic conditions | Industrial |
| Diels-Alder + chlorination | Uses commodity chemicals | Toxic chlorinating agents (SO2Cl2) | Lab-scale |
| Oxidation of dihydrofuran | Eco-friendly (O2 oxidant) | Moderate yields (75–82%) | Pilot-scale |
| One-pot metal-free synthesis | No transition metals, high yield | Costly anhydride precursor | Lab-scale |
Q & A
Basic Research Questions
Q. How can synthetic routes for 3-Chloro-4-phenylfuran-2,5-dione be designed to address regioselectivity challenges in halogenation?
- Methodological Answer : Optimize halogenation by using directing groups (e.g., electron-donating substituents) to control regiochemistry. For example, bromine or chlorine can be introduced via electrophilic substitution guided by steric and electronic effects of the phenyl group. Protecting labile functional groups (e.g., carbonyls) during synthesis may prevent side reactions. Rearrangement reactions, such as Lossen-type mechanisms involving succinimide derivatives, could also be explored to access the target scaffold .
Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, DEPT) to assign proton and carbon environments, with emphasis on carbonyl (175–185 ppm) and aromatic signals. X-ray crystallography is essential for resolving stereochemical ambiguities and verifying intramolecular distances (e.g., C–Cl bond length ~1.72 Å) . Mass spectrometry (HRMS) confirms molecular weight, while IR identifies carbonyl stretching (~1770 cm⁻¹).
Q. How should researchers analyze and mitigate toxicological risks during laboratory handling of this compound?
- Methodological Answer : Review Safety Data Sheets (SDS) for analogous compounds (e.g., pyrrole-2,5-diones) to identify hazards like inhalation toxicity or mutagenicity . Implement strict PPE protocols (gloves, fume hoods) and conduct preliminary in vitro assays (Ames test) to assess mutagenic potential. Store samples in sealed containers under inert atmospheres to minimize decomposition into toxic byproducts (e.g., NOx, Cl⁻ vapors) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for furan-2,5-dione derivatives be resolved?
- Methodological Answer : Cross-validate assay conditions (e.g., cell lines, viral strains) and compound purity (HPLC ≥95%). For example, antiviral activity discrepancies in diketopiperazine analogs (IC₅₀: 6.8–41.5 μM) may arise from stereochemical variations or impurities . Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm target engagement.
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer : Systematically modify substituents (e.g., phenyl → fluorophenyl, chloro → bromo) and evaluate pharmacological responses. For instance, replacing tetrazole with pyrrolidine-2,5-dione in analogs enhanced agonistic activity by 2-fold in GPR119 receptor studies . Pair experimental data with computational modeling (docking, QSAR) to identify critical pharmacophores.
Q. How can decomposition pathways of this compound be suppressed during long-term storage?
- Methodological Answer : Store under argon at –20°C with desiccants (silica gel) to prevent hydrolysis or oxidation. Monitor stability via periodic TLC/HPLC. Avoid exposure to light, as UV radiation accelerates degradation in halogenated heterocycles .
Q. What computational and experimental approaches elucidate intermolecular interactions in this compound crystals?
- Methodological Answer : X-ray crystallography reveals non-covalent interactions (C–H⋯O, π-π stacking; centroid distances ~3.4 Å) . Complement with Hirshfeld surface analysis and DFT calculations to quantify interaction energies. For example, Br⋯Br contacts in brominated analogs stabilize crystal packing .
Q. How can reaction conditions be optimized for academic-scale synthesis of this compound derivatives?
- Methodological Answer : Screen catalysts (e.g., Pd for cross-coupling) and solvents (DMF, THF) to improve yields. For example, microwave-assisted synthesis reduces reaction times for thermally sensitive intermediates . Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, enabling precise control over reaction parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
